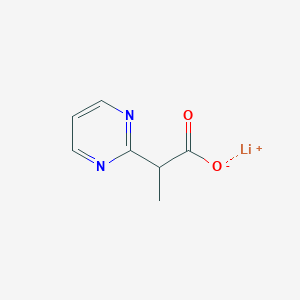

Lithium;2-pyrimidin-2-ylpropanoate

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, primarily due to their presence in fundamental biological molecules and their wide-ranging applications in medicinal chemistry. ekb.egresearchgate.net The pyrimidine ring is a key structural component of nucleobases such as cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. ekb.eg This biological prevalence has inspired chemists to explore pyrimidine scaffolds for the development of new therapeutic agents.

The versatility of the pyrimidine ring allows for extensive functionalization, leading to a diverse library of compounds with a broad spectrum of biological activities. researchgate.netnih.gov These include anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. researchgate.netnih.gov Consequently, the synthesis of novel pyrimidine derivatives remains a vibrant area of research, with the goal of discovering new drugs and biological probes. nih.gov

Table 1: Examples of Biologically Active Pyrimidine Derivatives

| Derivative Class | Example Application |

| Fused Pyrimidines | Anticancer, antibacterial, antifungal agents researchgate.net |

| Substituted Pyrimidines | Antiviral, anti-inflammatory drugs nih.gov |

| Pyrimidine Nucleosides | Core components of antiviral and anticancer therapies |

Role of Organic Lithium Salts in Chemical Synthesis and Advanced Materials

Organic lithium salts are indispensable reagents in organic synthesis, largely due to the highly polarized nature of the carbon-lithium bond. This polarization renders the organic moiety nucleophilic and basic, making these compounds powerful tools for forming new carbon-carbon bonds and for deprotonation reactions. ontosight.ai Lithium salts of carboxylic acids, such as Lithium;2-pyrimidin-2-ylpropanoate, are a specific class of organic lithium salts.

Beyond their role as reagents, organic lithium salts are finding increasing use in the realm of advanced materials. They are investigated as components in electrolytes for lithium-ion batteries, where they can enhance thermal stability and conductivity. epa.gov Furthermore, the incorporation of lithium ions into organic structures can lead to materials with interesting properties, such as liquid crystals and specialized polymers. epa.gov The synthesis of novel organic lithium salts is therefore crucial for advancing both synthetic methodologies and materials science.

Rationale for Investigating this compound

The scientific rationale for the focused investigation of this compound stems from the strategic combination of a pyrimidine unit and a lithium carboxylate. This unique structure suggests several avenues of research. The compound can be seen as a functionalized pyrimidine, where the lithium propanoate side chain could be used to modulate solubility or to introduce the pyrimidine moiety into larger molecular architectures.

Conversely, it can be viewed as a specialized organic lithium salt. The presence of the nitrogen-rich pyrimidine ring could influence the compound's coordination chemistry and its performance in materials science applications, potentially leading to novel electrolytes or conductive polymers with tailored properties. The parent acid, 2-pyrimidin-2-ylpropanoic acid, is recognized as a synthetic intermediate, suggesting that its lithium salt is a key derivative for further chemical transformations. caymanchem.com

Overview of Research Objectives and Scope

The primary objective of research into this compound is to fully characterize its chemical and physical properties. This includes developing efficient and scalable synthetic routes and understanding its reactivity. A key goal is to explore its potential as a building block in the synthesis of more complex, biologically active molecules. Furthermore, its properties as a material, such as its thermal stability and ionic conductivity, warrant investigation for potential applications in areas like energy storage.

The scope of this research is confined to the fundamental chemical properties and potential synthetic and material applications of the compound itself.

Properties

IUPAC Name |

lithium;2-pyrimidin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Li/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALOXTDVPZHXBZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=NC=CC=N1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Lithium;2 Pyrimidin 2 Ylpropanoate

Green Chemistry Principles and Sustainable Synthesis of Organic Lithium Salts

The core tenets of green chemistry that are particularly relevant to the synthesis of organic lithium salts include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. researchgate.netpandawainstitute.com Traditional synthetic routes often rely on hazardous solvents and toxic reagents, leading to significant environmental burdens and complex waste management challenges. rasayanjournal.co.in In contrast, modern sustainable approaches prioritize cleaner, more efficient, and economically viable methods. pandawainstitute.comrasayanjournal.co.in

Application to Precursor Synthesis: 2-(pyrimidin-2-yl)propanoic acid

The pyrimidine (B1678525) nucleus is a vital component in many biologically active molecules. rasayanjournal.co.intandfonline.com Its synthesis has traditionally involved methods that are not environmentally benign. However, significant progress has been made in developing greener alternatives. These modern techniques, which are directly applicable to the synthesis of the 2-(pyrimidin-2-yl)propanoic acid precursor, include:

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single-pot reaction to form a complex product, which inherently improves atom and step economy by reducing the number of intermediate separation and purification steps. rasayanjournal.co.inmdpi-res.com

Use of Catalysts: Employing catalysts, including nanocatalysts like manganese oxide nanoparticles (Mn₃O₄-NPs), can facilitate reactions under milder conditions and often with higher selectivity, minimizing byproduct formation. ekb.eg

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound have been shown to dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. semanticscholar.orgasianpubs.org

Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or ionic liquids is a cornerstone of green synthesis. rasayanjournal.co.inresearchgate.net Some procedures can even be performed under solventless conditions. rasayanjournal.co.in

Formation of the Lithium Salt

The final step in producing Lithium;2-pyrimidin-2-ylpropanoate is the reaction of the 2-(pyrimidin-2-yl)propanoic acid with a suitable lithium base. This is typically a straightforward acid-base neutralization reaction. From a green chemistry perspective, this step is highly efficient.

The reaction of a carboxylic acid with a base like lithium hydroxide (B78521) (LiOH) in an aqueous medium is a prime example of a high-atom-economy reaction. The only byproduct is water, which is benign. Lithium hydroxide is noted as being relatively easy to handle compared to other alkali metal hydroxides due to being less hygroscopic. imist.ma

Energy-Efficient Methodologies: The Role of Microwave Synthesis

Microwave-assisted synthesis stands out as a powerful tool for implementing green chemistry principles in the production of both the pyrimidine precursor and the final salt. scispace.com Microwave heating directly and efficiently transfers energy to the reacting molecules, leading to rapid temperature increases and significantly accelerated reaction rates. researchgate.net This often results in cleaner reactions with higher yields and shorter processing times. semanticscholar.orgasianpubs.org For instance, syntheses that might take several hours under conventional reflux can often be completed in minutes using microwave irradiation. semanticscholar.orgresearchgate.net

Research on the synthesis of various pyrimidine derivatives and the hydrolysis of esters to form carboxylates has demonstrated the clear advantages of microwave-assisted methods over traditional heating. semanticscholar.orgacs.org The table below, based on findings for the synthesis of pyrimidine derivatives, illustrates the typical improvements achieved. semanticscholar.org

| Parameter | Conventional Method (Reflux) | Green Method (Microwave Irradiation) | Reference |

|---|---|---|---|

| Heating Technique | Water Bath Reflux | Microwave Irradiation (210 W) | semanticscholar.org |

| Reaction Time | 4 hours | 7-10 minutes | semanticscholar.org |

| Solvent | Ethanol (95%) | Ethanol (95%) | semanticscholar.org |

| Yield | Moderate | Excellent (Higher than conventional) | semanticscholar.org |

| Environmental Impact | Higher energy consumption, longer process time | Reduced energy consumption, faster process, cleaner reaction | semanticscholar.orgasianpubs.org |

This comparative data highlights how applying a green technique like microwave synthesis can lead to substantial gains in efficiency and sustainability. The rapid, controlled heating minimizes the potential for side reactions and decomposition, leading to purer products and simplifying workup procedures. rasayanjournal.co.in

Advanced Spectroscopic and Spectrometric Elucidation of Lithium;2 Pyrimidin 2 Ylpropanoate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For Lithium;2-pyrimidin-2-ylpropanoate, a combination of one-dimensional (¹H, ¹³C, ⁷Li) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to understand the ionic interaction between the lithium cation and the carboxylate anion.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the propanoate moiety. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the deprotonated carboxylate group.

The pyrimidine ring protons typically appear in the aromatic region of the spectrum. The proton at the C5 position (H-5) is expected to resonate as a triplet, coupled to the two equivalent protons at the C4 and C6 positions. The protons at C4 and C6 (H-4 and H-6) would appear as a doublet, coupled to the H-5 proton. Due to the electron-withdrawing effect of the two nitrogen atoms, these aromatic protons are shifted downfield.

The propanoate side chain exhibits a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃). The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. The methyl protons are coupled to the single methine proton, giving rise to a doublet. The proximity of the chiral center to the pyrimidine ring may induce magnetic non-equivalence, potentially leading to more complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in D₂O

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 | ~8.8 | Doublet | ~4.8 |

| H-5 | ~7.5 | Triplet | ~4.8 |

| CH (propanoate) | ~3.8 | Quartet | ~7.2 |

| CH₃ (propanoate) | ~1.5 | Doublet | ~7.2 |

Note: Predicted values are based on data from related pyrimidine derivatives and propanoic acid. Actual values may vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. In broadband-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ > 120 ppm) due to their aromaticity and the influence of the nitrogen atoms. The carboxylate carbon (COO⁻) will appear at the most downfield position, typically in the range of 170-180 ppm. oregonstate.edu The carbons of the propanoate side chain, the methine (CH) and methyl (CH₃) carbons, will resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylate) | ~178 |

| C-2 | ~168 |

| C-4, C-6 | ~158 |

| C-5 | ~122 |

| CH (propanoate) | ~45 |

| CH₃ (propanoate) | ~20 |

Note: Predicted values are based on data from related pyrimidine derivatives and carboxylates. oregonstate.edulibretexts.org Actual values may vary depending on solvent and concentration.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks would be observed between the coupled protons of the pyrimidine ring (H-4/H-6 with H-5) and between the methine and methyl protons of the propanoate side chain. longdom.org This confirms the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment allows for the unambiguous assignment of the carbon signals based on the known proton assignments. For instance, the signal for the C-5 carbon can be identified by its correlation with the H-5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. Key HMBC correlations for this compound would include correlations from the propanoate's methine proton to the pyrimidine's C-2 carbon and the carboxylate carbon, confirming the attachment of the propanoate side chain to the pyrimidine ring. Correlations between the pyrimidine protons and their neighboring carbons would further solidify the assignments.

⁷Li NMR spectroscopy is a powerful technique for studying the environment of the lithium cation. The chemical shift of ⁷Li is sensitive to the nature of its coordination and the degree of ionic versus covalent character in its bonding. carlroth.com In a solution of this compound, the ⁷Li nucleus is expected to be in a dynamic equilibrium between various solvated states and in ionic association with the carboxylate anion.

The observed ⁷Li chemical shift will be a weighted average of these different environments. The linewidth of the ⁷Li signal can provide information about the symmetry of the lithium ion's coordination sphere and the dynamics of its interactions. A broader signal may suggest a less symmetric environment or slower exchange processes. carlroth.com Comparing the ⁷Li chemical shift in different solvents can provide insights into the solvent's coordinating ability and its influence on the ion pairing with the 2-pyrimidin-2-ylpropanoate anion.

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dokumen.pub These vibrations are characteristic of the specific bonds and functional groups present, providing a molecular fingerprint.

The pyrimidine ring has a set of characteristic vibrational modes that can be identified in the IR and Raman spectra of this compound. These include ring stretching, in-plane and out-of-plane C-H bending, and ring breathing modes.

C-H Stretching: The aromatic C-H stretching vibrations of the pyrimidine ring typically appear in the region of 3100-3000 cm⁻¹.

Ring Stretching: The C=C and C=N stretching vibrations within the pyrimidine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the nature and position of substituents.

Ring Breathing Mode: A characteristic ring breathing mode, which involves a symmetric expansion and contraction of the entire ring, is often observed in the Raman spectrum around 1000 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations are typically found in the 900-700 cm⁻¹ region and are useful for confirming the substitution pattern of the ring.

The carboxylate group (COO⁻) also has distinct vibrational modes. The asymmetric stretching vibration (ν_as(COO⁻)) is expected to appear as a strong band in the IR spectrum around 1610-1550 cm⁻¹, while the symmetric stretching vibration (ν_s(COO⁻)) appears in the 1440-1360 cm⁻¹ region. oregonstate.edu The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group with the lithium cation.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | 1610 - 1550 | IR |

| Pyrimidine Ring Stretch (C=C, C=N) | 1600 - 1400 | IR, Raman |

| Symmetric Carboxylate Stretch (ν_s(COO⁻)) | 1440 - 1360 | IR |

| Pyrimidine Ring Breathing | ~1000 | Raman |

| Out-of-Plane C-H Bend | 900 - 700 | IR |

Note: Predicted values are based on data from related pyrimidine and carboxylate compounds.

Carboxylate Anion Vibrational Signatures and Coordination Effects

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, is highly sensitive to the chemical environment of the carboxylate group (-COO⁻) and serves as a powerful tool for diagnosing its coordination mode with the lithium cation. The key diagnostic vibrations are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the C-O bonds within the carboxylate anion. princeton.edu The frequencies of these modes, and more importantly, the separation between them (Δν = νₐₛ - νₛ), are indicative of the nature of the lithium-carboxylate interaction. acs.org

Upon deprotonation of the carboxylic acid, the two C-O bonds become equivalent, leading to distinct νₐₛ(COO⁻) and νₛ(COO⁻) bands typically found in the regions of 1540–1650 cm⁻¹ and 1300–1420 cm⁻¹, respectively. princeton.edu The coordination of a metal cation like Li⁺ perturbs the electron density distribution in the carboxylate group, causing shifts in these vibrational frequencies. The magnitude of the separation (Δν) is empirically correlated with the coordination motif:

Ionic Interaction: In a purely ionic interaction, the carboxylate group maintains its D₂h symmetry, and the Δν value is comparable to that of the corresponding sodium salt.

Monodentate Coordination: When the lithium ion binds to only one of the oxygen atoms, the symmetry is lowered. This results in an increase in the C=O character of the non-coordinated oxygen and a decrease in the C-O character of the coordinated oxygen. Consequently, νₐₛ(COO⁻) increases, and νₛ(COO⁻) decreases, leading to a large Δν value, often significantly greater than that for the ionic form.

Bidentate Coordination: In a bidentate mode, the lithium ion interacts with both oxygen atoms.

Chelating Bidentate: The Li⁺ binds to both oxygens of the same carboxylate group. This coordination constrains the O-C-O angle and brings the frequencies of the asymmetric and symmetric stretches closer together, resulting in a significantly smaller Δν value compared to monodentate or ionic forms. acs.org

Bridging Bidentate: The Li⁺ bridges between two different carboxylate anions. This mode also typically results in a small to intermediate Δν value, often smaller than that of the ionic form. acs.org

For this compound, a bidentate chelation is anticipated, which would be confirmed by observing a small frequency separation (Δν) between the carboxylate stretches. Gas-phase studies of lithium-carboxylate ion pairs have established benchmark IR signatures for bidentate structures. nih.gov

Table 1: Expected Carboxylate Vibrational Frequencies for this compound

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Separation (Δν = νₐₛ - νₛ) (cm⁻¹) |

| Ionic | ~1580 - 1620 | ~1400 - 1420 | ~160 - 220 |

| Monodentate | > 1620 | < 1400 | > 220 |

| Bidentate (Chelating/Bridging) | ~1540 - 1580 | ~1410 - 1440 | < 160 |

Note: These are generalized frequency ranges based on literature for lithium carboxylates and may vary slightly for the specific compound. princeton.eduacs.org

Metal-Ligand Coordination Features via Vibrational Spectroscopy

Direct evidence for the formation of the lithium-carboxylate bond can be obtained by observing the low-frequency vibrational modes corresponding to the Li⁺-O stretch. These vibrations typically occur in the far-infrared (Far-IR) and Raman spectra, generally below 600 cm⁻¹. aps.orgsmu.edu The position of the Li-O stretching frequency is sensitive to the coordination environment, bond strength, and the masses of the atoms. Studies of lithium-oxygen complexes in various environments have identified these characteristic low-frequency bands. aps.org For this compound, the observation of one or more bands in the 300-500 cm⁻¹ region that are absent in the spectrum of the free propanoate ligand would provide strong evidence for the Li-O coordination bond. The presence of multiple bands in this region could indicate a complex coordination environment or the presence of multiple crystallographic forms.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Ion Confirmation

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition and molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental formula of the detected ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is exceptionally well-suited for the analysis of ionic and polar compounds, including organometallic salts. uvic.ca It gently transfers ions from solution into the gas phase, minimizing fragmentation and often allowing for the observation of the intact complex. acs.org

For this compound (C₇H₇LiN₂O₂), several ionic species would be expected in the ESI-MS spectrum:

Positive Ion Mode: In positive ion mode, one might observe the intact salt clustered with a lithium cation, [M+Li]⁺, which would be [ (C₇H₇LiN₂O₂) + Li ]⁺. It is also common to observe clusters of the salt, such as the dimer cationized by lithium, [(M)₂ + Li]⁺. The analyte itself is neutral, so direct observation of M⁺ is not expected, but adducts with charge carriers like Na⁺ or K⁺ from solvent impurities are possible. uvic.ca

Negative Ion Mode: In negative ion mode, the primary species observed would be the 2-pyrimidin-2-ylpropanoate anion, [C₇H₇N₂O₂]⁻. It is also possible to detect clusters, such as the salt aggregated with an anion, [M + (C₇H₇N₂O₂) ]⁻.

The high mass accuracy of the measurement allows for the differentiation between ions of the same nominal mass but different elemental formulas. acs.org

Table 2: Predicted HRMS Ions for this compound

| Ion Formula | Description | Calculated m/z (Positive Mode) |

| [C₇H₇Li₂N₂O₂]⁺ | Intact salt cationized by Lithium ([M+Li]⁺) | 163.0850 |

| [C₇H₈N₂O₂Li]⁺ | Protonated anion bound to Lithium ([A-H+Li]⁺) | 157.0744 |

| [C₁₄H₁₄Li₃N₄O₄]⁺ | Dimer cationized by Lithium ([(M)₂+Li]⁺) | 319.1622 |

| Ion Formula | Description | Calculated m/z (Negative Mode) |

| [C₇H₇N₂O₂]⁻ | 2-pyrimidin-2-ylpropanoate anion ([A]⁻) | 151.0513 |

| [C₁₄H₁₅LiN₄O₄]⁻ | Salt aggregated with anion ([M+A]⁻) | 305.1208 |

Note: Masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷Li).

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI is another soft ionization technique that complements ESI-MS, particularly for organometallic compounds. nih.govresearchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. This method can be effective for neutral complexes and can reveal the molecular ion. acs.org For this compound, MALDI-TOF (Time-of-Flight) analysis would be expected to show ions corresponding to the intact salt, potentially as radical cations [M]⁺• or adducts with matrix fragments or cations. nih.gov It is also a useful technique for identifying potential aggregation or clustering phenomena. researchgate.net The choice of matrix is critical and must be optimized to avoid on-plate reactions or excessive fragmentation. acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insight into its electronic structure. For this compound, the pyrimidine ring acts as the primary chromophore.

Electronic Transitions of the Pyrimidine Chromophore

The electronic absorption spectrum of the pyrimidine ring is characterized by two main types of transitions:

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. They are typically weak (low molar absorptivity, ε) and appear at longer wavelengths. For unsubstituted pyrimidine in a non-polar solvent, this transition is observed around 293 nm. nsf.gov The position of this band is sensitive to solvent polarity, often exhibiting a blue shift (hypsochromic shift) in more polar, hydrogen-bonding solvents. nsf.govresearchgate.net

π → π* Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. They are generally much more intense (high molar absorptivity) than n → π* transitions and occur at shorter wavelengths. Pyrimidine exhibits a strong π → π* absorption band around 243 nm, which is less sensitive to the solvent environment. nsf.govrsc.org

The presence of the 2-propanoate substituent on the pyrimidine ring is expected to modify these transitions. Alkyl and carboxylate groups are generally weak auxochromes. They may cause a slight shift in the absorption maxima (bathochromic or hypsochromic) and a change in the molar absorptivity compared to unsubstituted pyrimidine. nih.govnih.gov The coordination of the lithium ion to the carboxylate group is unlikely to have a major direct effect on the electronic transitions of the pyrimidine ring, as the coordination is electronically isolated from the π-system of the chromophore. However, indirect effects through solid-state packing or conformational changes could lead to subtle spectral shifts.

Table 3: Typical UV-Vis Absorption Maxima for Pyrimidine Derivatives

| Compound | Solvent | λₘₐₓ (n → π) (nm) | λₘₐₓ (π → π) (nm) | Reference |

| Pyrimidine | Cyclohexane | 293 | 243 | nsf.gov |

| Pyrimidine | Acetonitrile | 288 | 243 | nsf.gov |

| Pyrimidine | Water (pH 7.4) | 270 | 243 | nsf.gov |

| Substituted Pyrimidine Derivative | Methanol/Acetonitrile | - | 275 | nih.gov |

Impact of Lithium Coordination on Electronic Transitions

The electronic absorption spectrum of the 2-pyrimidin-2-ylpropanoate ligand is characterized by electronic transitions originating within the pyrimidine ring. These transitions are primarily of two types: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (n), specifically from the lone pairs of the two nitrogen atoms at positions 1 and 3 of the pyrimidine ring, to a π* anti-bonding orbital. frontiersin.orgmdpi.com The pyrimidine ring is known to be π-deficient, a characteristic that influences its electronic properties and interactions. researchgate.net

Coordination of the lithium cation to the 2-pyrimidin-2-ylpropanoate ligand induces significant perturbations in the electronic structure of the ligand, which are observable as shifts in the absorption maxima (λmax) of these transitions in the UV-Visible spectrum. The lithium ion, acting as a Lewis acid, interacts with the electron-rich centers of the ligand: the lone pair-bearing nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. This interaction alters the energy levels of the molecular orbitals involved in the electronic transitions.

Effect on n→π Transitions:*

The coordination of the lithium ion to the nitrogen atoms of the pyrimidine ring has a pronounced effect on the n→π* transitions. The lone pair electrons of the nitrogen atoms are directly involved in forming the coordinate bond with Li⁺. This interaction leads to a stabilization of the non-bonding (n) orbitals, lowering their energy level. Consequently, the energy gap between the non-bonding orbital and the π* anti-bonding orbital (n-π* gap) increases. This increased energy requirement for the transition manifests as a hypsochromic shift (or blue shift), meaning the absorption maximum (λmax) for the n→π* transition moves to a shorter wavelength. ijacskros.com This phenomenon is a well-documented consequence of metal coordination or protonation in N-heterocyclic compounds. acs.org

Effect on π→π Transitions:*

The following table summarizes the anticipated effects of lithium coordination on the principal electronic transitions of the 2-pyrimidin-2-ylpropanoate ligand, based on established spectroscopic principles for pyrimidine derivatives.

| Electronic Transition | Typical λmax (Free Ligand) | Expected λmax (Lithium Complex) | Expected Shift Type | Rationale |

|---|---|---|---|---|

| n→π | ~270-280 nm | < 270 nm | Hypsochromic (Blue Shift) | Stabilization of nitrogen lone pair (n-orbital) upon coordination with Li⁺, increasing the n-π energy gap. acs.org |

| π→π | ~240-250 nm | > 250 nm | Bathochromic (Red Shift) | Li⁺ enhances the π-deficient character of the pyrimidine ring, lowering the π-π energy gap. researchgate.netrsc.org |

Crystallographic and Solid State Structural Investigations of Lithium;2 Pyrimidin 2 Ylpropanoate

Powder X-ray Diffraction (PXRD) for Bulk Purity and Polymorphism Analysis

No powder diffraction patterns for Lithium;2-pyrimidin-2-ylpropanoate have been found in the reviewed literature.

Neutron Diffraction Studies for Hydrogen Atom Location and Bonding in this compound

There is no evidence of neutron diffraction studies having been conducted on this compound.

Electron Diffraction for Nanocrystalline Characterization

No electron diffraction studies for the nanocrystalline form of this compound have been reported.

While general principles of these analytical techniques are well-established, their specific application to and the resulting data for this compound are absent from current scientific records. Research on related structures, such as other lithium carboxylates or pyrimidine (B1678525) derivatives, exists but does not provide the specific data required for this analysis.

Computational Chemistry and Theoretical Studies of Lithium;2 Pyrimidin 2 Ylpropanoate

Quantum Chemical Calculations for Molecular and Electronic Structure Prediction

No published data is available.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

No published data is available.

Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction

No published data is available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

No published data is available.

Ligand Field Theory and Bonding Analysis in Lithium Coordination Complexes

No published data is available.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

No published data is available.

Charge Distribution and Electrostatic Potential Surface Analysis

No published data is available.

Coordination Chemistry and Ligand Interactions of 2 Pyrimidin 2 Ylpropanoate Anion

Chelating Properties and Denticity of the 2-Pyrimidin-2-ylpropanoate Ligand

The 2-pyrimidin-2-ylpropanoate anion possesses four potential donor atoms for coordination to a metal center: the two nitrogen atoms of the pyrimidine (B1678525) ring and the two oxygen atoms of the carboxylate group. The manner in which these atoms bind to a metal ion defines the ligand's denticity. Ligands can be classified as monodentate if they bind through a single atom, or polydentate if they bind through multiple atoms. Polydentate ligands that form a ring with the central metal atom are known as chelating agents.

The 2-pyrimidin-2-ylpropanoate ligand can exhibit several coordination modes:

Monodentate Coordination: The ligand could bind to a metal ion through one of the carboxylate oxygen atoms or one of the pyrimidine nitrogen atoms.

Bidentate Chelating Coordination: The most common chelating mode for ligands containing both N-heterocyclic and carboxylate groups involves one nitrogen atom from the pyrimidine ring and one oxygen atom from the carboxylate group. This forms a stable five or six-membered chelate ring, which is thermodynamically favored due to the chelate effect.

Bridging Coordination: The ligand can bridge two or more metal centers. This can occur in several ways, such as the carboxylate group binding to two different metals (syn-anti, syn-syn, or anti-anti bridging) or the pyrimidine ring's two nitrogen atoms binding to different metal ions. This bridging capability can lead to the formation of coordination polymers. iaea.org

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the solvent, the reaction conditions, and the presence of other ligands. For the 2-pyrimidin-2-ylpropanoate anion, bidentate chelation involving the N(1) atom of the pyrimidine ring and an adjacent carboxylate oxygen is highly probable, creating a stable six-membered ring.

Table 1: Potential Coordination Modes of the 2-Pyrimidin-2-ylpropanoate Ligand

| Coordination Mode | Description | Potential Donor Atoms Involved |

|---|---|---|

| Monodentate | Binds through a single donor atom. | One Carboxylate Oxygen or one Pyrimidine Nitrogen |

| Bidentate Chelate | Forms a chelate ring with the metal center. | N(1) of Pyrimidine and one Carboxylate Oxygen |

| Bidentate Bridging | Links two metal centers via the carboxylate group. | Two Carboxylate Oxygens |

| Tridentate | Binds through three donor atoms (less common for a single metal). | N(1), N(3) of Pyrimidine and one Carboxylate Oxygen |

Stability Constants and Thermodynamic Parameters of Lithium Coordination

The interaction between the hard acid lithium ion (Li⁺) and the hard donor atoms of the ligand (nitrogen and oxygen) is expected to be favorable. The formation of a chelate ring would significantly enhance the stability of the complex due to the chelate effect, which is primarily an entropic advantage. wikipedia.org Computational studies on similar lithium-carboxylate complexes show that multidentate chelation plays a crucial role in the binding energy. researchgate.net

The key thermodynamic parameters governing complex formation are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), related by the equation:

ΔG = ΔH - TΔS

Gibbs Free Energy (ΔG): A negative value indicates a spontaneous complex formation process.

Enthalpy (ΔH): A negative value (exothermic) suggests that the bonds formed in the complex are stronger than the bonds broken (solvation of ion and ligand).

For many chelation processes involving pyrimidine and carboxylate-containing ligands with metal ions, the complexation is often found to be an entropically driven process. scitechjournals.comresearchgate.net

Table 2: Expected Thermodynamic Profile for Lithium;2-pyrimidin-2-ylpropanoate Formation

| Parameter | Expected Sign | Justification |

|---|---|---|

| log K (Stability Constant) | Moderately High | Favorable hard-hard interaction and chelate effect. |

| ΔG (Gibbs Free Energy) | Negative | Spontaneous formation of the complex. |

| ΔH (Enthalpy) | Negative (Exothermic) | Formation of stable Li-N and Li-O bonds. |

| ΔS (Entropy) | Positive | Release of solvent molecules upon chelation (Chelate Effect). |

Mechanistic Aspects of Lithium-Ligand Binding in Solution and Solid State

In Solution: The formation of the this compound complex in solution is expected to be a rapid and reversible process. The mechanism likely involves a stepwise substitution of solvent molecules from the lithium ion's coordination sphere by the donor atoms of the ligand. Given the lability of the Li⁺ ion, these ligand exchange processes are typically very fast, occurring on the microsecond to nanosecond timescale.

In the Solid State: In the absence of an experimentally determined crystal structure for this compound, its solid-state structure can be predicted based on the known coordination chemistry of lithium with similar N-heterocyclic carboxylate ligands. iaea.org Lithium(I) is a small ion and typically exhibits coordination numbers of four, five, or six, with tetrahedral and distorted trigonal bipyramidal geometries being common. iaea.orgiaea.org

Comparative Analysis of Coordination Modes with Other Alkali Metals and Transition Metals

The coordination behavior of the 2-pyrimidin-2-ylpropanoate ligand is expected to vary significantly with different metal ions, owing to differences in ionic radius, charge density, and electronic configuration.

Other Alkali Metals (Na⁺, K⁺): Compared to Li⁺, sodium (Na⁺) and potassium (K⁺) ions are larger. This increase in ionic radius generally leads to:

Higher Coordination Numbers: Na⁺ and K⁺ can accommodate more ligands in their coordination sphere, often exhibiting coordination numbers of six or higher.

Weaker Bonds: The charge density decreases down the group, resulting in weaker, more labile electrostatic interactions with the ligand.

Different Polymeric Structures: The different size and coordination preferences can lead to distinct crystal structures and network topologies in the solid state. nih.gov

Transition Metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺): Transition metals differ from alkali metals in several key aspects:

d-Orbital Involvement: The presence of partially filled d-orbitals allows for the formation of stronger, more covalent bonds with ligands. This often results in more stable complexes compared to those of alkali metals.

Well-Defined Geometries: The directional nature of d-orbital bonding leads to specific and predictable coordination geometries, such as octahedral, tetrahedral, or square planar, depending on the metal and its oxidation state. wikipedia.orgwikipedia.org

Hard-Soft Acid-Base (HSAB) Principle: While Li⁺ is a hard acid, many transition metals are borderline or soft acids. They may exhibit a greater affinity for the softer nitrogen donors of the pyrimidine ring compared to the hard oxygen donors of the carboxylate.

Formation of Diverse Architectures: The stronger and more directional bonding with transition metals often leads to the formation of robust and diverse coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org

Table 3: Comparative Analysis of Coordination with Different Metal Ions

| Property | Lithium (Li⁺) | Other Alkali Metals (Na⁺, K⁺) | Transition Metals (e.g., Cu²⁺, Zn²⁺) |

|---|---|---|---|

| Ionic Radius | Small | Larger | Variable, generally small |

| Bonding Nature | Primarily Electrostatic | Electrostatic | Significant Covalent Character |

| Typical Coordination Number | 4, 5, 6 | 6, 7, 8 | 4, 6 (commonly) |

| Coordination Geometry | Flexible (e.g., Tetrahedral) | Flexible, less defined | Well-defined (e.g., Octahedral, Square Planar) |

| Complex Stability | Moderate | Lower than Li⁺ | High |

Advanced Analytical and Surface Science Techniques for Characterization of Lithium;2 Pyrimidin 2 Ylpropanoate

Thermal Analysis (TGA/DSC) for Decomposition Pathways and Phase Transitions

Thermal analysis is crucial for determining the stability and phase behavior of Lithium;2-pyrimidin-2-ylpropanoate under thermal stress.

Thermogravimetric Analysis (TGA) is employed to monitor the mass loss of the compound as a function of temperature. A representative TGA thermogram would likely show an initial stable region, followed by one or more distinct mass loss steps corresponding to the decomposition of the molecule. The initial decomposition temperature provides a measure of its thermal stability. Studies would focus on identifying the temperature ranges for the loss of the carboxylate group and the subsequent breakdown of the pyrimidine (B1678525) ring structure.

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. DSC analysis of this compound would be expected to reveal key phase transitions. An endothermic peak observed before decomposition could indicate the melting point of the compound. The absence of significant thermal events prior to decomposition would suggest the material is stable up to its decomposition temperature.

Table 7.1: Representative Thermal Analysis Data for this compound

| Parameter | Observation | Interpretation |

|---|---|---|

| TGA Onset Decomposition Temp. (Tonset) | ~250 °C | Indicates the commencement of significant thermal degradation. |

| TGA Peak Decomposition Temp. | ~285 °C | The temperature of maximum rate of mass loss. |

| TGA Residual Mass @ 600 °C | ~15% | Corresponds to the formation of a stable lithium-containing residue (e.g., lithium oxide or carbonate). |

| DSC Melting Point (Tm) | ~210 °C (Endotherm) | Represents the transition from a solid to a liquid state. |

| DSC Decomposition Event | >250 °C (Exotherm) | An exothermic event corresponding to the decomposition observed in TGA. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure

Electron microscopy techniques are indispensable for visualizing the micro- and nano-scale structure of this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface morphology. For a crystalline powder of this compound, SEM analysis would reveal details about particle size distribution, crystal habit (e.g., prismatic, acicular, or plate-like), and the degree of agglomeration. These morphological features can significantly influence properties such as flowability and dissolution rate.

Transmission Electron Microscopy (TEM) offers even higher magnification, enabling the visualization of the internal structure and nanostructural features. TEM could be used to identify dislocations, stacking faults, or other crystalline defects within individual particles. If the compound were formulated into nanoparticles, TEM would be essential for confirming their size, shape, and crystallinity.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) is a powerful tool for probing the surface of this compound at the nanometer scale without requiring a vacuum environment.

AFM generates three-dimensional topographic maps of the sample surface, allowing for the quantitative measurement of surface roughness and the identification of nanoscale features like steps, terraces, and grain boundaries on crystal facets. In interfacial studies, AFM can be used in tapping mode to probe mechanical properties like surface adhesion and stiffness, providing insights into how the compound might interact with other materials or surfaces.

Table 7.2: Illustrative AFM Surface Roughness Parameters for a this compound Crystal Facet

| Parameter | Representative Value | Description |

|---|---|---|

| Root Mean Square (RMS) Roughness (Rq) | 1.5 nm | The standard deviation of the surface height profile. |

| Average Roughness (Ra) | 1.2 nm | The arithmetic average of the absolute values of the height deviations. |

| Maximum Peak-to-Valley Height (Rt) | 8.9 nm | The total vertical distance between the highest and lowest points on the surface. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States (Surface Specific)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of the material's surface.

For this compound, XPS analysis would confirm the presence of lithium, carbon, nitrogen, and oxygen. High-resolution scans of the individual elemental peaks would provide information on their chemical environments. For instance, the C 1s spectrum could be deconvoluted to identify carbon atoms in different functional groups (C-C/C-H in the pyrimidine ring, and the O-C=O of the carboxylate). The Li 1s peak would confirm the +1 oxidation state of the lithium ion. This technique is particularly valuable for detecting surface impurities or changes in surface chemistry due to environmental exposure.

Table 7.3: Expected XPS Binding Energies for this compound

| Element (Orbital) | Expected Binding Energy (eV) | Interpretation |

|---|---|---|

| Li 1s | ~55.8 eV | Confirms the presence of lithium in the +1 oxidation state. |

| O 1s | ~531.5 eV | Corresponds to the oxygen atoms in the carboxylate group. |

| N 1s | ~399.0 eV | Represents the nitrogen atoms within the pyrimidine ring. |

| C 1s | ~284.8 eV (C-C, C-H), ~288.5 eV (N-C=N), ~289.5 eV (O-C=O) | Differentiates between the various chemical environments of carbon atoms. |

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces.

To study the interfacial adsorption of this compound, the compound would be adsorbed onto a SERS-active substrate, typically roughened silver or gold nanoparticles. The enhancement of the Raman signal by several orders of magnitude allows for the detection of even monolayer quantities of the adsorbate. The SERS spectrum would reveal which vibrational modes of the molecule are most enhanced, providing information about the orientation of the molecule on the surface. For example, a strong enhancement of the carboxylate symmetric stretch might suggest that the molecule binds to the surface through the carboxylate group, while enhancement of the pyrimidine ring modes would indicate a specific orientation of the ring relative to the surface.

Exploration of Non Biological Research Applications of Lithium;2 Pyrimidin 2 Ylpropanoate

Catalytic Research Prospects and Mechanistic Studies

The structural features of Lithium;2-pyrimidin-2-ylpropanoate suggest potential roles in catalysis, either as a pre-catalyst or as a component that influences catalytic mechanisms.

In many organic reactions, a co-catalyst is used to activate the primary catalyst or facilitate a key step in the catalytic cycle. Lithium compounds are sometimes used in this capacity. For instance, lithium salts can act as reductive quenchers in photoredox catalysis. researchgate.net

This compound could be explored as a co-catalyst in various transition-metal-catalyzed reactions. mdpi.comsnnu.edu.cn The lithium cation could function as a Lewis acid to activate substrates, while the pyrimidine (B1678525) moiety of the anion could potentially interact with the metal center, modifying its reactivity or stability. Disulfides, for example, have been shown to be versatile co-catalysts in photoreactions, highlighting the diverse roles small molecules can play. beilstein-journals.org The compound could also serve as a pre-catalyst, where it is converted in situ into the active catalytic species.

Lewis acid catalysis is a cornerstone of organic synthesis, enabling a wide array of chemical transformations. rsc.orgrsc.org The lithium cation (Li⁺) is a hard Lewis acid and can catalyze various reactions. While often part of a salt with a non-coordinating anion, the 2-pyrimidin-2-ylpropanoate anion in this compound is functional and could play a direct role in the reaction mechanism.

The pyrimidine ring contains Lewis basic nitrogen atoms, which could interact with substrates or other catalytic species. This introduces the possibility of cooperative catalysis, where both the Lewis acidic cation and the Lewis basic anion are involved in the reaction pathway. For example, in a reaction involving an electrophilic and a nucleophilic component, the Li⁺ could activate the electrophile while the pyrimidine nitrogen interacts with the nucleophile. Such bifunctional catalysis could lead to unique reactivity or selectivity compared to simpler lithium salts. Investigating its role in reactions like annulations or cycloadditions, where Lewis acids are commonly employed, would be a logical starting point. rsc.orgrsc.org

Sensor Development Research Based on Coordination Chemistry (focused on design principles)

The molecular structure of 2-pyrimidin-2-ylpropanoate, the anionic component of this compound, presents significant potential for its application in the development of chemical sensors. The design of such sensors is fundamentally based on the principles of coordination chemistry, wherein the anion can act as a ligand, binding to metal ions or other analytes. This interaction can be engineered to produce a detectable signal, such as a change in color or fluorescence. nih.govacs.org

The key to its function as a sensor component lies in its dual-functionality: it possesses both a pyrimidine ring and a carboxylate group. The pyrimidine ring, a nitrogen-containing heterocycle, offers nitrogen atoms that can act as coordination sites for metal ions. mdpi.com Simultaneously, the carboxylate group provides oxygen atoms that can also participate in binding. This chelating ability, involving multiple atoms from the same molecule binding to a central metal ion, can lead to the formation of stable complexes. libretexts.org

The design principles for a sensor utilizing the 2-pyrimidin-2-ylpropanoate moiety would revolve around the following concepts:

Analyte Selectivity: The specific geometry and electronic properties of the coordination site formed by the pyrimidine nitrogen and the carboxylate oxygen can be tailored to selectively bind with specific metal ions. The "bite angle" and the nature of the donor atoms (a mix of "hard" oxygen and "borderline" nitrogen) influence which metal ions will form the most stable complexes.

Signal Transduction: The binding event must be coupled to a signal that can be easily measured. In many coordination-based sensors, the ligand is part of a larger chromophore or fluorophore. Upon coordination to an analyte, the electronic properties of the entire molecule are altered, leading to a change in its absorption or emission spectrum. For instance, benzo figshare.commdpi.comthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives have been successfully used as colorimetric sensors for Fe³⁺ and Cr³⁺ ions. nih.govacs.org The coordination of the metal ion perturbs the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a visible color change.

Lithium Ion's Role: While the primary sensing action resides with the 2-pyrimidin-2-ylpropanoate anion, the lithium cation is not merely a spectator. In the solid state or in non-polar solvents, the lithium ion itself can influence the pre-organization of the ligand, potentially making it more amenable to binding a target analyte.

The development of a sensor would involve synthesizing a more complex molecule where the 2-pyrimidin-2-ylpropanoate unit is integrated into a system with desirable photophysical properties. The synthesis of pyrimidine-derived α-amino acids with fluorescent properties demonstrates that the pyrimidine motif can be a core component of fluorophores. nih.gov

| Principle | Description | Role of 2-pyrimidin-2-ylpropanoate Moiety | Relevant Analogs/Concepts |

|---|---|---|---|

| Coordination Site Geometry | The spatial arrangement of donor atoms determines the selectivity for specific analytes (e.g., metal ions). | The pyrimidine nitrogen and carboxylate oxygen atoms form a chelating site. The steric hindrance from the methyl group on the propanoate backbone can further refine selectivity. | Pyrimidine-2-carboxylate (B12357736) (pymca) ligands forming complexes with lanthanide ions. mdpi.com |

| Signal Transduction Mechanism | The binding event must be converted into a measurable optical or electrochemical signal. | Coordination can induce changes in intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), or redox potential. | Colorimetric sensing of Fe³⁺ and Cr³⁺ by benzo figshare.commdpi.comthiazolo[3,2-a]pyrimidine-3-carboxylate. nih.govacs.org |

| Analyte-Induced Assembly/Disassembly | The presence of the target analyte can trigger the formation or disruption of a supramolecular assembly, leading to a change in properties. | The ligand can be designed to self-assemble, with the process being modulated by the coordination of a target ion, leading to a detectable change. | General principles of supramolecular chemistry and coordination polymers. |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. This compound is well-suited to participate in such processes due to the functional groups present in its anionic part, which can engage in various intermolecular interactions.

The primary driving forces for the self-assembly of molecules containing the 2-pyrimidin-2-ylpropanoate moiety are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors. While the parent 2-pyrimidin-2-ylpropanoic acid has a carboxylic acid proton to act as a hydrogen bond donor, in the lithium salt, this acidic proton is absent. However, in the presence of suitable hydrogen bond donors (like water or other protic solvents), the carboxylate oxygens and pyrimidine nitrogens can act as strong acceptors. In the solid state, these interactions can lead to the formation of well-defined, ordered structures. Studies on other pyrimidine derivatives show the formation of self-complementary dimers and extended networks through N-H···O and C-H···O hydrogen bonds. acs.orgnih.gov

π-π Stacking: The aromatic pyrimidine ring is electron-deficient, which allows it to participate in π-π stacking interactions with other aromatic rings. These interactions, though weaker than hydrogen bonds, are crucial in organizing the molecules in the solid state, often leading to columnar or layered structures. The stacking of these rings can influence the material's electronic and photophysical properties.

Ionic Interactions and Coordination: The presence of the lithium cation and the carboxylate anion introduces strong ionic interactions. Furthermore, the lithium cation can coordinate with the pyrimidine nitrogen atoms and carboxylate oxygen atoms of neighboring anions. This can lead to the formation of coordination polymers, where the lithium ions and the 2-pyrimidin-2-ylpropanoate anions assemble into one-, two-, or three-dimensional networks. The structure of these polymers would depend on the coordination preference of the lithium ion and the steric factors of the ligand. The use of pyrimidine-2-carboxylate as a ligand has been shown to produce two-dimensional coordination polymers with lanthanide ions, indicating the propensity of this type of ligand to form extended structures. mdpi.com

The combination of these non-covalent forces can lead to complex and predictable supramolecular architectures. For example, research on N-phthalimide protected pyrimidine derivatives shows how N−H···O hydrogen bonds create dimers, which are then further organized by C−H···O and C−H···F interactions into 2D and 3D networks. acs.orgacs.org Similarly, other pyrimidine derivatives have been shown to self-assemble into supramolecular microfibers through cooperative π-π stacking and hydrogen bonding, exhibiting unique properties like light emission. mdpi.com

| Interaction Type | Participating Groups | Potential Supramolecular Structure | Reference from Analogous Systems |

|---|---|---|---|

| Hydrogen Bonding | Pyrimidine N-atoms (acceptors), Carboxylate O-atoms (acceptors) with solvent or other H-bond donors. | Dimers, ribbons, sheets, 3D networks. | Formation of R₂²(8) ring motifs in aminopyrimidine derivatives. nih.gov |

| π-π Stacking | Pyrimidine rings. | Columnar stacks, layered structures. | Observed in the crystal structures of various pyrimidine-containing compounds. nih.gov |

| Ionic Interactions | Li⁺ cation and [C₇H₇N₂O₂]⁻ anion. | Crystal lattice formation. | Fundamental to all ionic compounds. |

| Metal Coordination | Li⁺ coordinating with pyrimidine N and carboxylate O atoms. | 1D, 2D, or 3D coordination polymers. | Formation of 2D coordination polymers with pyrimidine-2-carboxylate and lanthanide ions. mdpi.com |

Future Research Directions and Emerging Paradigms for Lithium;2 Pyrimidin 2 Ylpropanoate

Exploration of Derivatives with Modified Pyrimidine (B1678525) or Propanoate Moieties

A primary avenue for future research lies in the synthesis and characterization of derivatives through the strategic modification of either the pyrimidine core or the propanoate side chain. The pyrimidine ring is particularly amenable to substitution, allowing for the fine-tuning of electronic and photophysical properties. acs.org Synthetic strategies could involve introducing various functional groups at different positions on the pyrimidine ring, a common approach in the development of novel materials and therapeutics. rsc.orgmdpi.com

Key derivatization strategies could include:

Modification of the Propanoate Chain: Altering the length, branching, or stereochemistry of the propanoate side chain could influence the compound's solubility, crystal packing, and interaction with biological targets or material matrices.

Introduction of Fluorophores: Attaching fluorescent moieties could create probes for biological imaging or sensors. The synthesis of pyrimidine-derived α-amino acids has demonstrated that varying substituents on the pyrimidine ring can effectively tune photoluminescent properties. nih.gov

The following table outlines hypothetical modifications and their potential impact on the compound's properties, providing a roadmap for synthetic efforts.

| Modification Site | Exemplary Functional Group | Anticipated Property Change | Potential Research Area |

| Pyrimidine C4/C6 | Amino (-NH2), Methoxy (-OCH3) | Increased electron density, altered hydrogen bonding | Materials Science, Medicinal Chemistry |

| Pyrimidine C5 | Cyano (-CN), Nitro (-NO2) | Decreased electron density, enhanced charge-transfer | Organic Electronics, Catalysis |

| Propanoate α-carbon | Additional methyl group | Increased steric hindrance, altered chirality | Polymer Science, Asymmetric Synthesis |

| Propanoate carboxylate | Bioisosteric replacement (e.g., tetrazole) | Modified binding affinity, altered pKa | Medicinal Chemistry |

This table presents hypothetical data for illustrative purposes.

Integration into Multicomponent Systems for Synergistic Effects

The integration of Lithium;2-pyrimidin-2-ylpropanoate into multicomponent systems, such as co-crystals, coordination polymers, or composite materials, represents a promising strategy for achieving synergistic effects. The lithium carboxylate group is an effective building block for creating stable, hyper-conjugated structures, as seen in advanced organic anode materials for batteries. rsc.org The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs).

Future research could focus on:

Coordination Polymers: Reacting the compound with various metal salts to create one-, two-, or three-dimensional coordination networks. These materials could be explored for applications in gas storage, catalysis, or as semiconductors.

Co-crystal Engineering: Combining the compound with other organic molecules to form co-crystals with tailored physical properties, such as solubility or stability.

Multicomponent Reactions: Using the compound as a building block in multicomponent reactions, which are powerful tools for rapidly generating molecular complexity from simple starting materials. semanticscholar.org The Biginelli reaction, for instance, utilizes a pyrimidine core in a one-pot synthesis. semanticscholar.org Similarly, lithium carboxylates have been used as key additives in other multicomponent syntheses. nih.gov

High-Throughput Screening Methodologies for Structure-Function Relationships

To efficiently explore the potential of a large library of derivatives, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired properties. nih.gov Such campaigns have been successfully used to screen pyrimidine libraries for various biological activities and material properties. rsc.orgacs.orgresearchgate.net

A prospective HTS workflow for derivatives of this compound could involve:

Library Synthesis: Parallel synthesis of a diverse library of derivatives with modifications to the pyrimidine and propanoate moieties.

Primary Screening: Rapid assessment of a key property across the entire library. For example, screening for fluorescence in materials science or binding affinity to a specific protein in a biological context.

Hit Confirmation and Prioritization: Re-testing of initial hits to confirm activity and rule out false positives.

Dose-Response Studies: For confirmed hits, performing detailed studies to quantify their potency and efficacy. rsc.org

The table below illustrates a hypothetical HTS campaign for identifying derivatives with enhanced thermal stability for materials applications.

| Screening Phase | Methodology | Parameter Measured | Criteria for Advancement |

| Primary Screen | Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Td > 250 °C |

| Secondary Screen | Differential Scanning Calorimetry (DSC) | Glass Transition (Tg), Melting Point (Tm) | High Tg, sharp Tm |

| Tertiary Screen | Isothermal TGA | Mass loss over time at elevated temperature | <1% mass loss after 24h at 200 °C |

| Hit Validation | Powder X-ray Diffraction (PXRD) | Crystalline phase stability post-heating | Retained crystallinity |

This table presents hypothetical data for illustrative purposes.

Advanced Theoretical Modeling for Predictive Material Design

Computational modeling is a powerful tool for accelerating the discovery of new materials by predicting their properties before undertaking costly and time-consuming synthesis. dtu.dk Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, redox potentials, and stability of this compound and its derivatives. aip.orgacs.org

Future theoretical work should focus on:

Predicting Electronic Properties: Using DFT to calculate the HOMO-LUMO gap, which is crucial for predicting the electronic and optical properties of potential organic semiconductor materials. dtu.dk

Simulating Lithium Coordination: Modeling the coordination environment of the lithium ion and how it is affected by solvent molecules and structural modifications. researchgate.netacs.org This is particularly relevant for applications in energy storage, where ion transport is key. aip.org

Structure-Property Relationships: Building quantitative structure-property relationship (QSPR) models to correlate specific structural features with desired functions, guiding the design of new derivatives.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted potential of this compound necessitates a highly interdisciplinary and collaborative research approach. Progress in this area will require the combined expertise of synthetic chemists, materials scientists, physicists, computational theorists, and engineers.

Key opportunities for collaboration include:

Academic-Industrial Partnerships: Collaborations between academic research groups and industrial partners in sectors like electronics, energy, or pharmaceuticals can bridge the gap between fundamental discovery and practical application. acs.org

Collaborative Research Centers: The establishment of focused research centers, similar to those dedicated to functional materials or synthetic 2D materials, could provide the necessary infrastructure and multidisciplinary environment to fully explore N-heteropolycycles and their applications. tu-dresden.deanu.edu.auuni-heidelberg.de

International Cooperation: Borderless collaboration among research institutions is becoming mandatory to overcome the complex challenges at the frontiers of materials science and chemistry. acs.org Such efforts can pool resources, expertise, and diverse perspectives to accelerate innovation. kit.edu

Q & A

Basic: What are the recommended synthetic routes for Lithium;2-pyrimidin-2-ylpropanoate?

Methodological Answer:

A common approach involves neutralizing 2-pyrimidin-2-ylpropanoic acid with lithium hydroxide or lithium carbonate in a polar solvent (e.g., water or methanol). The reaction can be monitored via pH titration to ensure complete deprotonation. For analogous lithium carboxylates like lithium pivalate, stoichiometric control and solvent selection are critical to avoid byproducts . Post-synthesis, lyophilization or recrystallization may purify the product. Structural analogs (e.g., ethyl 2-(pyridin-2-ylsulfanyl)propanoate) suggest that protecting groups might be necessary if reactive pyrimidine substituents interfere .

Basic: How to characterize the crystalline structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include space group determination, unit cell dimensions, and refinement metrics (e.g., R-factors), as demonstrated in cadmium-based coordination polymers (Table 2, ). For preliminary analysis, powder XRD paired with Rietveld refinement can assess phase purity. Computational tools like Mercury CSD or Olex2 aid in visualizing coordination modes, particularly if the lithium ion forms chelates with the pyrimidine nitrogen .

Basic: What safety precautions are necessary when handling pyrimidine-containing compounds like this compound?

Methodological Answer:

While direct safety data for this compound is limited, pyrimidine derivatives (e.g., 2-Aminopyrimidine) require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation of fine powders; use solvent-compatible respirators if milling. Pyrimidines may exhibit mutagenic potential, so waste should be neutralized before disposal. Always consult Safety Data Sheets (SDS) of structurally related compounds for hazard classification .

Advanced: How to resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions in NMR or IR spectra often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent aggregation. Perform variable-temperature NMR to identify shifting peaks. For coordination complexes, compare experimental IR spectra (e.g., carboxylate stretching frequencies) with density functional theory (DFT)-predicted values. Cross-validate using multiple techniques: mass spectrometry for molecular ion confirmation and elemental analysis for stoichiometry .

Advanced: What computational methods predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model lithium’s coordination geometry and bond dissociation energies. Use software like Gaussian or ORCA to optimize structures and calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites on the pyrimidine ring. Compare with known lithium carboxylates (e.g., lithium pivalate, InChI Key: MMBKOHVRHFSAJP-UHFFFAOYSA-M) to infer reactivity trends .

Advanced: How does the pyrimidine ring's substitution pattern affect the compound's chelation behavior?

Methodological Answer:

Systematic substitution studies on pyrimidine (e.g., chloro, hydroxy, or methyl groups at 4-/6-positions) reveal electronic and steric effects on chelation. For example, 4,6-dichloro substitution (as in Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate) increases ring electron deficiency, potentially weakening lithium coordination. Use Hammett constants (σ) to quantify electronic effects and SCXRD to correlate substituents with bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.